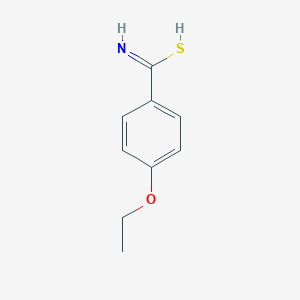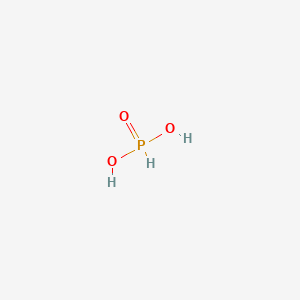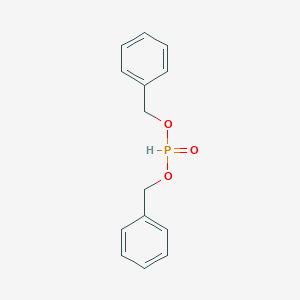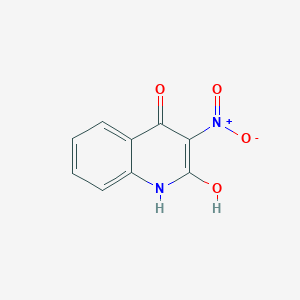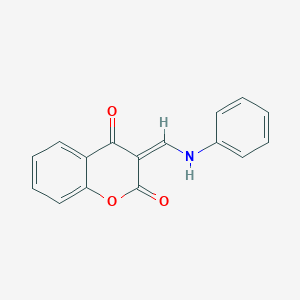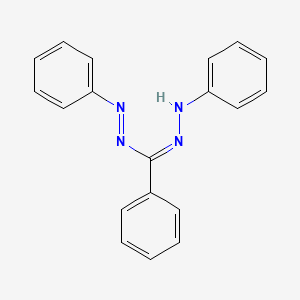
Triphenylformazan
概要
説明
Triphenylformazan, also known as 1,3,5-Triphenylformazan, is a chemical compound with the molecular formula C19H16N4 . It is used in various scientific and industrial applications due to its unique properties .
Synthesis Analysis
The synthesis of this compound has been studied extensively. A density functional theory (DFT) study of the structure and synthesis of a formazan molecule, 1,3,5-triphenylformazan, identified three conformational minima of this formazan . An extensive investigation of the potential energy surface for the synthesis of 1,3,5-triphenylformazan from benzaldehyde N-phenylhydrazone and benzenediazonium ion is reported .Molecular Structure Analysis
This compound has a complex molecular structure. It has been found that the molecule can exist in various forms with different colors, depending on the illumination conditions and the environment . The ratio of these forms depends on the illumination conditions and the environment of the formazan .Chemical Reactions Analysis
This compound exhibits photochromism because isomerization processes following excitation may occur in both the azo group and the hydrazone group . The ratio of these forms depends on the illumination conditions and the environment of the formazan .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.36 and a density of 1.1454 (rough estimate) . It has a melting point of 169-170 °C and a boiling point of 431.59°C (rough estimate) . It is soluble in dioxane at 50 mg/mL .科学的研究の応用
Photochromic Properties : Triphenylformazan exhibits photochromic characteristics, where it changes color upon exposure to light. Studies have investigated its photochromism, exploring the reaction mechanism and the effects of different factors like substituents, solvents, and temperature on its behavior (Grummt & Langbein, 1981); (Veas-arancibia, 1986); (Langbein, 1979).
Enzyme Activity and Tissue Respiration : Dianzani (1951) detailed the reaction between triphenyltetrazolium bromide and reducing agents, where this compound's production is used to estimate various substances like blood sugar and lactose. This indicates its use in biochemical assays and the study of enzymatic activities (Dianzani, 1951).
Soil Microbial Activity : this compound is used in methods for measuring soil dehydrogenase activity, an indicator of soil microbial activity. Modifications to traditional methods involving triphenyltetrazolium chloride (TTC) and iodonitrotetrazolium chloride (INT) were studied to enhance the efficiency and reduce toxicity (Friedel, Mölter, & Fischer, 1994).
Injury and Healing in Skeletal Muscle : In a study by Merrick et al. (1999), triphenyltetrazolium chloride (TTC) was used to assay tissue for oxidative function, serving as an indicator of cellular damage in skeletal muscle. The study focused on the effect of cryotherapy on secondary injury in muscle, where this compound production indicated the extent of injury (Merrick, Rankin, Andrés, & Hinman, 1999).
Electronic and Spectroscopic Studies : Research has focused on the electronic and spectroscopic properties of this compound and its derivatives, contributing to the understanding of its molecular structure and behavior in different conditions. This includes studies on its infrared absorption, resonance Raman scattering, and electronic transitions (Langbein & Grummt, 1983); (Wilhite, 1991).
作用機序
The electrochemical behavior and redox mechanism of Triphenylformazan have been studied in dimethyl sulfoxide. The diffusion coefficient, the number of electrons transferred, and the standard heterogeneous electrochemical rate constants were determined by using cyclic voltammetry and chronoamperometry .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-anilino-N-phenyliminobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHVSJTPTXQGB-QUHCWSQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
531-52-2 | |
| Record name | Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-triphenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(Benzo[d]thiazol-2-yl)phenyl)methanol](/img/structure/B7774220.png)
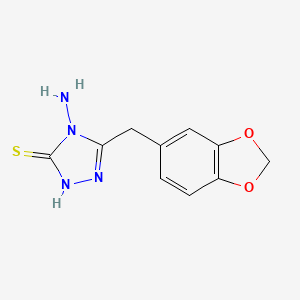
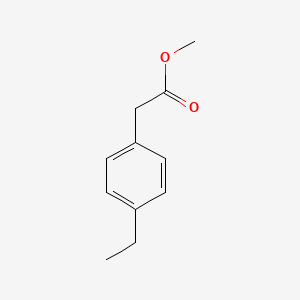
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B7774241.png)

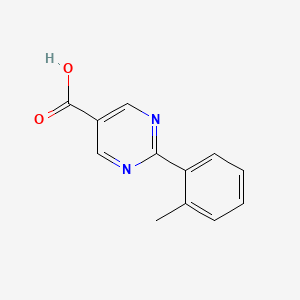
![1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B7774270.png)
